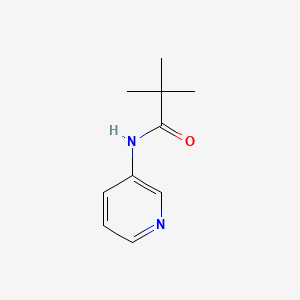

2,2-Dimethyl-N-pyridin-3-yl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXVCVTZSTYIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405289 | |

| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70298-88-3 | |

| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a compound of interest in medicinal chemistry and drug discovery. This document details the chemical properties, a robust synthesis protocol, and characterization data for the target molecule.

Compound Overview

This compound is a pyridyl-amide derivative. The structural details and key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol [1] |

| CAS Number | 70298-88-3 |

| Appearance | Colorless crystals |

Synthetic Protocol

The synthesis of this compound is achieved through the acylation of 3-aminopyridine with pivaloyl chloride. This reaction proceeds efficiently in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable solvent for this transformation. A yield of 73% has been reported for this method.[2]

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Procedure

This protocol is based on established methods for the acylation of aminopyridines.[2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 3-Aminopyridine | 94.11 |

| Pivaloyl Chloride | 120.58 |

| Triethylamine | 101.19 |

| Dichloromethane (DCM) | 84.93 |

| Ethyl Acetate | 88.11 |

| Hexane | 86.18 |

| Saturated Sodium Chloride Solution (Brine) | N/A |

| Anhydrous Sodium Sulfate | 142.04 |

| Deionized Water | 18.02 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine in dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine, followed by the dropwise addition of pivaloyl chloride via a dropping funnel over a period of 15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Crystallization: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield colorless crystals.[2]

-

Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system such as a mixture of dichloromethane and methanol.[3]

-

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

Crystallographic Data

The identity and structure of the compound have been confirmed by single-crystal X-ray diffraction.[2][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Z | 8 |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl and pivaloyl moieties. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The tert-butyl group would exhibit a sharp singlet in the upfield region (around δ 1.3 ppm) integrating to nine protons. The amide proton (N-H) would appear as a broad singlet. For the analogous 4-pyridyl isomer, the tert-butyl protons appear at δ 1.32 (s, 9H) and the aromatic protons at δ 8.47 (d, J = 6.1 Hz, 2H) and 7.52 (d, J = 6.0 Hz, 2H).[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide (around 170-185 ppm), the carbons of the pyridine ring (in the aromatic region of 125-150 ppm), and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1695 cm⁻¹. An N-H stretching vibration would also be observed around 3200-3500 cm⁻¹.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The described protocol, involving the acylation of 3-aminopyridine with pivaloyl chloride, provides a good yield of the target compound. The provided characterization data and workflow diagrams are intended to assist researchers in the successful preparation and identification of this molecule for further investigation in drug discovery and development programs.

References

In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a heterocyclic amide of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectroscopic data, and a detailed synthesis protocol.

Chemical Identity and Physical Properties

This compound, also known as N-pivaloyl-3-aminopyridine, is a solid compound at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-N-(pyridin-3-yl)propanamide | N/A |

| Synonyms | N-pivaloyl-3-aminopyridine | N/A |

| CAS Number | 70298-88-3 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | Colorless crystals | [2] |

| Melting Point | Not explicitly available for the 3-yl isomer. The related 2-yl isomer melts at 71-75 °C. | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [2] |

Structural and Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography. The pyridine ring is inclined to the mean plane of the amide moiety by 17.60 (8)°.[2][3] An intramolecular C—H···O hydrogen bond is present. In the crystalline state, molecules are linked by N—H···N hydrogen bonds, forming chains.[2][3]

-

Crystal System: Orthorhombic

-

Space Group: Pbca

-

Unit Cell Dimensions:

-

a = 11.2453 (3) Å

-

b = 10.5272 (3) Å

-

c = 17.5339 (6) Å

-

-

Volume: 2075.69 (11) ų

-

Z: 8

Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the pivaloyl group. The chemical shifts for the pyridine protons will be in the aromatic region, and their splitting patterns will be indicative of their substitution pattern. The tert-butyl group will appear as a sharp singlet in the aliphatic region.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

3.3. FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, and the characteristic vibrations of the pyridine ring and the alkyl group.

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,2-Dimethyl-N-pyridin-4-yl-propionamide and is supported by the synthetic methodology briefly described in the crystal structure report of the target compound.[2][5]

Materials:

-

3-Aminopyridine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[2][5]

Diagram of the Synthesis Workflow:

References

- 1. Propionamide(79-05-0) 13C NMR [m.chemicalbook.com]

- 2. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminopyridine [webbook.nist.gov]

- 4. 2,2-Dimethyl-N-Pyridin-2-YL-Propionamide | CymitQuimica [cymitquimica.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

In-depth Technical Guide on 2,2-Dimethyl-N-pyridin-3-yl-propionamide: A Compound Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available information on the chemical compound 2,2-Dimethyl-N-pyridin-3-yl-propionamide. Despite a comprehensive search of scientific literature and databases, no specific data regarding its mechanism of action, biological targets, or associated signaling pathways has been publicly reported. This document outlines the known chemical and physical properties and highlights the absence of biological data, thereby identifying a significant knowledge gap and an opportunity for novel research in the field of drug discovery and chemical biology.

Introduction

This compound is a small molecule belonging to the class of pyridine carboxamides. The pyridine moiety is a common scaffold in medicinal chemistry, known to be a pharmacologically important structural motif present in numerous approved drugs. However, the specific biological activities of many of its derivatives, including this compound, remain uncharacterized. This guide provides a summary of the existing information and underscores the lack of experimental data on its biological function.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and crystallographic studies.

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-N-(pyridin-3-yl)propanamide | N/A |

| Molecular Formula | C₁₀H₁₄N₂O | N/A |

| Molecular Weight | 178.23 g/mol | N/A |

| CAS Number | 70298-88-3 | N/A |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=CC=C1 | N/A |

| Appearance | Solid (form varies) | N/A |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Biological Activity: An Unexplored Frontier

Extensive searches of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent literature did not yield any studies detailing the mechanism of action, biological targets, or pharmacological effects of this compound. Consequently, there is no quantitative data, such as IC₅₀, Kᵢ, or EC₅₀ values, to report.

The absence of such data means that the compound's potential therapeutic applications, toxicity profile, and its effects on cellular signaling pathways are entirely unknown.

Future Directions and Research Opportunities

The lack of biological data for this compound presents a clear opportunity for original research. The following experimental workflows are proposed to elucidate its potential biological activity.

4.1. High-Throughput Screening (HTS)

A logical first step would be to include this compound in high-throughput screening campaigns against a diverse panel of biological targets. This could include assays for:

-

Enzyme inhibition (e.g., kinases, proteases, phosphatases)

-

Receptor binding (e.g., G-protein coupled receptors, nuclear receptors)

-

Ion channel modulation

-

Phenotypic screens in various cell lines (e.g., cancer cell viability, neuronal differentiation, immune cell activation)

Below is a conceptual workflow for such a screening process.

Figure 1: A generalized experimental workflow for the initial biological characterization of this compound using high-throughput screening.

4.2. Target-Based Approaches

Given the prevalence of the pyridine scaffold in inhibitors of various enzyme families, a more targeted approach could involve screening against specific classes of proteins. For instance, its structural features might suggest potential interactions with ATP-binding sites of kinases or catalytic sites of metalloenzymes.

A logical relationship for a target-based investigation is outlined below.

Spectroscopic Profile of 2,2-Dimethyl-N-pyridin-3-yl-propionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,2-Dimethyl-N-pyridin-3-yl-propionamide (CAS No. 70298-88-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and spectroscopic data of analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and quality control of this and related pharmaceutical compounds.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its molecular structure, consisting of a pyridine ring linked to a pivalamide group, suggests a range of physicochemical properties that are of interest in medicinal chemistry. Accurate characterization of this molecule is paramount for its use in any research or commercial application. Spectroscopic techniques such as NMR, IR, and MS are fundamental to confirming the identity, purity, and structure of synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by comparing with data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-2 (Pyridine) |

| ~8.3 | dd | 1H | H-6 (Pyridine) |

| ~8.0 | ddd | 1H | H-4 (Pyridine) |

| ~7.3 | dd | 1H | H-5 (Pyridine) |

| ~8.5 | br s | 1H | N-H (Amide) |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C=O (Amide) |

| ~145 | C-6 (Pyridine) |

| ~142 | C-2 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~127 | C-4 (Pyridine) |

| ~123 | C-5 (Pyridine) |

| ~40 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2970 | Strong | C-H stretch (Aliphatic, asymmetric) |

| ~2870 | Medium | C-H stretch (Aliphatic, symmetric) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1590 | Medium | C=C/C=N stretch (Pyridine ring) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1470 | Medium | C-H bend (Aliphatic) |

| ~1420 | Medium | C=C/C=N stretch (Pyridine ring) |

| ~800, ~710 | Medium-Strong | C-H out-of-plane bend (Aromatic) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 121 | Medium | [M - C(CH₃)₃]⁺ |

| 94 | High | [C₅H₆N₂]⁺ (Aminopyridine fragment) |

| 85 | Medium | [C(O)C(CH₃)₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

FT-IR Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Use a standard EI source with an electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized compound like this compound.

Caption: Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers a robust starting point for researchers working with this compound. The detailed experimental protocols and the illustrative workflow for spectroscopic analysis are designed to be broadly applicable in a drug discovery and development setting. The acquisition of experimental data for this compound would be a valuable contribution to the scientific community and would allow for the validation and refinement of the predictions made in this guide.

A Technical Guide to the Crystal Structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the crystal structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a pyridine derivative of interest in chemical and pharmaceutical research. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and illustrate key experimental and structural features through diagrams.

Experimental Protocols

The synthesis and crystallization of the title compound, C₁₀H₁₄N₂O, have been established through standard organic chemistry and crystallographic techniques.

1.1. Synthesis

The synthesis of this compound is achieved via the N-acylation of 3-aminopyridine.[1][2] The general procedure is as follows:

-

Reactant Preparation : 3-aminopyridine and triethylamine (as a base to neutralize the HCl byproduct) are dissolved in an anhydrous solvent such as dichloromethane (DCM).[1][2]

-

Acylation : The solution is cooled to 273 K (0 °C) in an ice bath. Pivaloyl chloride is then added dropwise to the stirred solution.[1]

-

Reaction : The mixture is stirred for 15 minutes at 273 K and then allowed to warm to room temperature, where it is stirred for an additional 2 hours to ensure the reaction goes to completion.[1]

-

Workup : The reaction is quenched, and the crude product is isolated. Standard workup procedures may include washing the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine, followed by drying over an anhydrous salt like MgSO₄ and solvent evaporation.[2]

-

Purification : The title compound is obtained in a 73% yield.[1] Crystallization from a mixture of ethyl acetate and hexane yields colorless crystals suitable for X-ray diffraction.[1]

1.2. X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection : A suitable single crystal with dimensions of approximately 0.23 × 0.19 × 0.06 mm was mounted on an Agilent SuperNova dual-wavelength diffractometer.[3][4] Data were collected at a temperature of 293 K using Cu Kα radiation (λ = 1.54184 Å).[1]

-

Data Correction : A multi-scan absorption correction was applied to the collected data using CrysAlis PRO software.[3][4]

-

Structure Solution and Refinement : The crystal structure was solved and refined. The positions of N- and C-bound hydrogen atoms were calculated and refined as riding models.[1][3]

Crystallographic and Structural Data

The crystal structure of this compound has been determined to be orthorhombic.[1][3] The key quantitative data from the crystallographic analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₄N₂O |

| Formula Weight (Mᵣ) | 178.23 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Temperature (K) | 293 |

| Wavelength (Å) | 1.54184 |

| Unit Cell Dimensions | |

| a (Å) | 11.2453 (3)[1][3] |

| b (Å) | 10.5272 (3)[1][3] |

| c (Å) | 17.5339 (6)[1][3] |

| Volume (ų) | 2075.69 (11)[1][3] |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.141 |

| Data Collection & Refinement | |

| Reflections Collected | 7164 |

| Independent Reflections | 2065 |

| R(int) | 0.017 |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.041[3][4] |

| wR(F²) | 0.127[3][4] |

| Goodness-of-fit (S) | 1.05 |

2.1. Molecular Structure

In the molecular structure of the title compound, the pyridine ring is inclined relative to the mean plane of the amide moiety [N—C(=O)C] by an angle of 17.60 (8)°.[3][4][5] A notable feature is the presence of an intramolecular C—H⋯O hydrogen bond involving the carbonyl oxygen atom.[3][4][5] The tert-butyl group exhibits disorder, existing over two sets of sites with a refined occupancy ratio of 0.758:0.242.[1][3][5]

2.2. Supramolecular Structure

In the crystal, molecules are interconnected through intermolecular N—H⋯N hydrogen bonds.[3][4][5] These interactions link the molecules into chains that propagate along the[6] crystallographic direction, forming a stable supramolecular assembly.[1][3][5]

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal packing.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Intermolecular N-H···N hydrogen bonds forming chains.

Biological Context

While specific signaling pathways for this compound are not detailed in the crystallographic literature, various pyridine derivatives are known to be biologically active.[3] Pyridine and its derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of activities, including anticonvulsant and anti-inflammatory properties.[7][8] The detailed structural information presented here provides a crucial foundation for future drug design and development efforts, enabling researchers to understand the steric and electronic properties that could govern its interaction with biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Substituted N-pyridin-3-yl Amides

For Researchers, Scientists, and Drug Development Professionals

Substituted N-pyridin-3-yl amides represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological effects of these compounds, with a focus on their anticancer, kinase inhibitory, antibacterial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Anticancer Activity and Kinase Inhibition

Substituted N-pyridin-3-yl amides have emerged as promising scaffolds for the development of novel anticancer agents, primarily through their potent inhibition of various protein kinases involved in cell cycle regulation and signal transduction.

A notable mechanism of anticancer action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[1] One of the most promising compounds from this series, designated as 7l , exhibited significant antiproliferative efficacy against a diverse range of cancer cell lines.[1] This compound demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 64.42 nM.[1] Further mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[1]

Quantitative Data on Anticancer and Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| 7l | CDK2/cyclin A2 | 64.42 | MV4-11 | 0.83 | [1] |

| HT-29 | 2.12 | [1] | |||

| MCF-7 | 3.12 | [1] | |||

| HeLa | 8.61 | [1] | |||

| 3h | ZAK | 3.3 | - | - | [2] |

| 2 | ASK1 | 1.55 | - | - | [3] |

| 4 | ASK1 | 45.27 | - | - | [3] |

| 6 | ASK1 | 2.92 | - | - | [3] |

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of substituted N-pyridin-3-yl amides against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Kinase of interest (e.g., CDK2/cyclin A2)

-

Kinase substrate peptide

-

ATP

-

Test compounds (substituted N-pyridin-3-yl amides)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Caption: CDK2 signaling pathway in cell cycle regulation.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Antibacterial Activity

Certain substituted N-pyridin-3-yl amides have demonstrated promising antibacterial properties against a range of pathogenic bacteria. This section details their activity and the methodology used for evaluation.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria.[5] Several of these compounds exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) in the low microgram range.[5]

Quantitative Data on Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 17g | S. aureus | single digit | [5] |

| 21b | S. aureus | 2 | [5] |

| E. faecalis | 4 | [5] | |

| B. subtilis | 2 | [5] | |

| S. xylosus | 4 | [5] | |

| S. pneumoniae | 1 | [5] | |

| 21d | S. aureus | 1 | [5] |

| E. faecalis | 2 | [5] | |

| B. subtilis | 1 | [5] | |

| S. xylosus | 2 | [5] | |

| S. pneumoniae | 0.5 | [5] | |

| 21f | S. aureus | 2 | [5] |

| E. faecalis | 4 | [5] | |

| B. subtilis | 2 | [5] | |

| S. xylosus | 4 | [5] | |

| S. pneumoniae | 1 | [5] |

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of substituted N-pyridin-3-yl amides against bacterial strains.

Materials:

-

Test compounds (substituted N-pyridin-3-yl amides)

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to control wells (broth only for sterility control, and broth with inoculum for growth control).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[6]

Caption: Experimental workflow for MIC determination.

Anti-inflammatory Activity

Select substituted N-pyridin-3-yl amides have demonstrated significant anti-inflammatory properties in preclinical models of inflammation.

The anti-inflammatory activity of these compounds has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.

Quantitative Data on Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |

| Compound A | 20 | 67 | 4 | [7] |

| Compound B | 400 | significant inhibition | 4 | [7] |

| Compound C | 200 | significant inhibition | 4 | [7] |

| Indomethacin | 10 | 60 | 4 | [7] |

This protocol details the procedure for evaluating the in vivo anti-inflammatory activity of substituted N-pyridin-3-yl amides.[8][9]

Materials:

-

Male Wistar rats (150-200 g)

-

Test compounds (substituted N-pyridin-3-yl amides)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): vehicle control, positive control (Indomethacin), and test compound groups at different doses.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[9]

Caption: Simplified signaling cascade in carrageenan-induced inflammation.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,2-Dimethyl-N-pyridin-3-yl-propionamide

CAS Number: 70298-88-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a pyridine derivative with potential applications in pharmaceutical and chemical research. This document consolidates available data on its chemical properties, synthesis, and structural characteristics. While direct biological activity data for this specific compound is limited, this guide also explores the potential pharmacological relevance based on the activities of structurally related compounds, offering a roadmap for future investigation.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a pyridine ring linked to a propionamide group with a bulky tert-butyl substituent.

| Property | Value | Reference |

| CAS Number | 70298-88-3 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | Colorless crystals | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI Key | Not available | |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=C=C1 |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported, involving the acylation of 3-aminopyridine.[1]

Reaction: 3-Aminopyridine reacts with pivaloyl chloride in the presence of a base to yield this compound.

Experimental Procedure:

-

Reactants:

-

3-Aminopyridine

-

Pivaloyl chloride

-

Triethylamine (base)

-

Dichloromethane (solvent)

-

-

Reaction Conditions:

-

Dissolve 3-aminopyridine in dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add pivaloyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain colorless crystals of this compound.[1]

-

Caption: A flowchart illustrating the synthesis of this compound.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by X-ray crystallography.[2][3] The molecule crystallizes in the orthorhombic space group Pbca.[2]

| Crystal Data Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

| a (Å) | 11.2453 (3) | [2] |

| b (Å) | 10.5272 (3) | [2] |

| c (Å) | 17.5339 (6) | [2] |

| Volume (ų) | 2075.69 (11) | [2] |

| Z | 8 | [2] |

The pyridine ring and the amide plane are not coplanar, with a dihedral angle of 17.60(8)°.[2][3] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, forming chains along the direction.[2][3]

Potential Biological Activities and Signaling Pathways: A Hypothesis

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the N-pyridin-3-yl-amide scaffold is a common motif in a variety of biologically active molecules. Analysis of structurally similar compounds suggests several potential avenues for investigation.

Kinase Inhibition:

Numerous N-substituted pyridin-3-yl-amides have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

-

Cyclin-Dependent Kinase 2 (CDK2): Analogs with a pyrimidin-4-amine substituent on the pyridine ring have shown potent CDK2 inhibitory activity.

-

Phosphoinositide 3-kinase (PI3K): The pyridine scaffold has been utilized to develop selective PI3K inhibitors.

-

Bcr-Abl: Pyridin-3-yl pyrimidines have demonstrated inhibitory activity against the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia.

-

VEGFR-2: Pyridine-sulfonamide hybrids have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis.

-

Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamides have been reported as potent and selective inhibitors of HPK1, a negative regulator of T-cell activation.

Based on these findings, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently activated in cancer.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a valuable building block in medicinal chemistry and drug discovery. This document details the primary synthetic route, starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthesis Route: Acylation of 3-Aminopyridine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 3-aminopyridine with pivaloyl chloride. This reaction forms a stable amide bond and is generally high-yielding.

Starting Materials

The key starting materials for this synthesis are readily available commercial compounds.

| Starting Material | Chemical Structure | IUPAC Name | CAS Number |

| 3-Aminopyridine |  | Pyridin-3-amine | 462-08-8 |

| Pivaloyl Chloride |  | 2,2-Dimethylpropanoyl chloride | 3282-30-2 |

Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound.[1][2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

Procedure

-

To a solution of 3-aminopyridine in dichloromethane, add triethylamine.

-

Cool the mixture to 273 K (0 °C) using an ice bath.

-

Slowly add pivaloyl chloride to the cooled solution over a period of 15 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

-

Separate the organic layer and wash it with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from a mixture of ethyl acetate and hexane to yield colorless crystals of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 73% | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Appearance | Colorless crystals | [1][2] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Alternative Synthetic Approaches

While the acylation of 3-aminopyridine with pivaloyl chloride is the most direct method, other synthetic strategies could be envisioned, although they are not as commonly reported for this specific molecule. These could include:

-

Coupling of Pivalic Acid and 3-Aminopyridine: This would require the use of a peptide coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid.

-

Reaction with Pivalic Anhydride: Pivalic anhydride can also be used as an acylating agent, often with a base catalyst.

Safety Considerations

-

Pivaloyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Triethylamine is a flammable liquid with a strong odor. It should also be handled in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving dichloromethane should be performed in a fume hood.

-

The reaction of pivaloyl chloride with amines can be exothermic. The slow addition of pivaloyl chloride at a low temperature is recommended to control the reaction rate.

This guide provides a solid foundation for the synthesis of this compound. For further details on the characterization of the final compound, researchers are encouraged to consult the crystallographic data available in the literature.[1][2]

References

Potential Research Applications of Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern chemical and pharmaceutical research. Its unique electronic properties, synthetic versatility, and ability to engage in crucial biological interactions have cemented its status as a "privileged" structure in drug discovery and a versatile component in materials science and catalysis. This technical guide provides a comprehensive overview of the burgeoning research applications of pyridine derivatives, with a focus on their therapeutic potential, role in advanced materials, and catalytic prowess. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside quantitative data and visual representations of critical biological pathways and experimental workflows.

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Pyridine and its derivatives are integral to a vast array of FDA-approved drugs, underscoring their significance in medicinal chemistry.[1][2] Their ability to act as hydrogen bond acceptors, participate in π-stacking interactions, and serve as a scaffold for diverse functionalization makes them ideal candidates for targeting a wide range of biological molecules.[3]

Anticancer Agents

Pyridine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[4][5]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2, a key receptor tyrosine kinase, plays a central role in this process. Several pyridine-containing small molecules have been developed as potent VEGFR-2 inhibitors.[6]

Signaling Pathway: VEGFR-2 Inhibition by Pyridine Derivatives

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 (48h) | |

| 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 (48h) | |

| Doxorubicin | Topoisomerase II | MCF-7 (Breast) | 1.93 (48h) | |

| Sorafenib | Multi-kinase | MCF-7 (Breast) | 4.50 (48h) | |

| Compound 9 | Not specified | U937 (Leukemia) | 1.391 | |

| Compound 10 | Not specified | U937 (Leukemia) | 0.127 | |

| Compound 67 | Not specified | A375 (Melanoma) | 0.0015 |

Activation of p21 and Induction of Senescence: The p21 (CDKN1A) protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest in response to DNA damage, acting as a tumor suppressor. Certain pyridine derivatives have been shown to induce DNA damage, leading to the activation of the p21 signaling pathway and subsequent cellular senescence in cancer cells.

Signaling Pathway: p21 Activation by DNA Damage

Caption: p53-dependent activation of the p21 signaling pathway in response to DNA damage.

Antibacterial and Antiviral Agents

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and viral pathogens.[1][4][7][8][9]

Table 2: Antibacterial and Antiviral Activity of Representative Pyridine Derivatives

| Compound ID | Organism/Virus | Activity Metric | Value | Reference |

| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [10] |

| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | [10] |

| Compound 66 | Staphylococcus aureus | MIC | 56 ± 0.5% inhibition at 100 µg/mL | [4] |

| Compound 66 | Escherichia coli | MIC | 55 ± 0.5% inhibition at 100 µg/mL | [4] |

| ARA-04 | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | 1.00 ± 0.10 µM | [11] |

| ARA-05 | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | 1.00 ± 0.05 µM | [11] |

| AM-57 | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | 0.70 ± 0.10 µM | [11] |

Antimalarial Agents

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasites necessitates the development of new antimalarial drugs. Pyridine-containing compounds have shown promise in this area.

Table 3: Antimalarial Activity of Representative Pyridine Derivatives

| Compound ID | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| 7s258 | 3D7 (Chloroquine-sensitive) | 32.74 | [12] |

| 7s5 | 3D7 (Chloroquine-sensitive) | 46.80 | [12] |

| 7s258 | Dd2 (Chloroquine-resistant) | 28.05 | [12] |

| 7s5 | Dd2 (Chloroquine-resistant) | 54.95 | [12] |

Materials Science: Building Blocks for Functional Materials

The electron-deficient nature of the pyridine ring makes it an attractive component for the design of advanced organic materials with tailored electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are extensively used in OLEDs as electron-transporting materials, host materials for phosphorescent emitters, and as components of thermally activated delayed fluorescence (TADF) emitters.[13][8][10][11][14][15][16][17][18] Their high electron affinity facilitates electron injection and transport, leading to improved device efficiency and stability.[10]

Table 4: Performance of Representative Pyridine-Based OLEDs

| Emitter/Host Material | Device Role | Max. External Quantum Efficiency (EQE) (%) | Color | Reference |

| 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-3,5-dicyanopyridine (246tCzPPC) | TADF Emitter | 29.6 | Sky-blue | |

| Py-Br (Pyrene-Pyridine Derivative) | Hole-Transporting Material | 9 | Green | [15] |

| 2,2'-bipyridine-based ETM | Electron-Transport Material | 21 | Green | [14] |

Fluorescent Sensors

The ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding makes pyridine derivatives excellent candidates for the development of fluorescent chemosensors for the detection of various analytes, including metal ions and anions.[7][9][19][20][21][22]

Table 5: Performance of Representative Pyridine-Based Fluorescent Sensors

| Sensor | Analyte | Limit of Detection (LOD) | Binding Constant (Kₐ) | Reference |

| Pyridine-based receptor (S) | Cu²⁺ | 0.25 µM | Not reported | [20] |

| PMPA | Cd²⁺ | 0.12 µM | 4.36 x 10⁴ M⁻¹ | [22] |

| BODIPY derivative (30) | F⁻ | Not specified (sensitive) | Not reported |

Catalysis: Ligands for Efficient Transformations

Pyridine-based ligands play a crucial role in transition metal catalysis, enabling a wide range of organic transformations with high efficiency and selectivity. The nitrogen atom of the pyridine ring can coordinate to the metal center, modulating its electronic and steric properties.

Cross-Coupling Reactions

Pyridine-phosphine and N-heterocyclic carbene (NHC) ligands derived from pyridine are widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the synthesis of complex organic molecules.[2][4][23][24][25][26][27][28][29][30]

Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 6: Performance of Pyridine-Based Ligands in Catalysis

| Catalyst/Ligand System | Reaction | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Pd(N,N-Dimethyl β-alaninate)₂ | Suzuki Coupling | Aryl bromides/iodides | ~10,000 | Not reported | [28] |

| Pyridine-bridged bisbenzimidazolylidene-Pd pincer complex | Heck Reaction | Aryl iodides | 1.1 x 10⁷ | Not reported | [25] |

| PdCl₂(py)₂@SHS | Suzuki-Miyaura Coupling | Aryl halides | Not specified | 63,210 | [26] |

| Co MOF-Py₃ | Oxygen Evolution Reaction | Water | Not specified | Not applicable | [31] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyridine-Urea Derivatives (Anticancer)

This protocol is adapted from the synthesis of pyridine-ureas 8a-n.

Workflow: Synthesis of Pyridine-Urea Derivatives

Caption: Synthetic workflow for pyridine-urea derivatives.

-

Synthesis of Ethyl 6-(aryl)-2-methylnicotinate (3a,b): A mixture of the appropriate enaminone (1 eq), ethyl acetoacetate (1 eq), and ammonium acetate (1.2 eq) in glacial acetic acid is refluxed for 4 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol.

-

Synthesis of 6-(aryl)-2-methylnicotinohydrazide (4a,b): The corresponding ester (3a or 3b) is refluxed with hydrazine hydrate (10 eq) in methanol for 2 hours. The solvent is evaporated, and the residue is triturated with ether to yield the hydrazide.

-

Synthesis of Pyridine-Ureas (8a-n): To a solution of the hydrazide (4a or 4b) in acetic acid, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The mixture is stirred for 2 hours to form the acyl azide. The acyl azide is extracted with xylene. The organic layer is heated to reflux for 1 hour to induce Curtius rearrangement to the isocyanate. The appropriate substituted aniline (1 eq) is added, and the mixture is refluxed for 3 hours. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The pyridine scaffold continues to be a fertile ground for research and development across multiple scientific disciplines. In medicinal chemistry, the synthetic tractability and diverse biological activities of pyridine derivatives make them invaluable in the quest for new therapies against cancer, infectious diseases, and other ailments. In materials science, their unique electronic and photophysical properties are being harnessed to create next-generation optoelectronic devices and sensors. In catalysis, pyridine-based ligands are enabling more efficient and sustainable chemical transformations. The data and protocols presented in this guide highlight the immense potential of pyridine derivatives and provide a foundation for further exploration and innovation in these exciting fields. As our understanding of structure-activity and structure-property relationships deepens, the design and synthesis of novel pyridine-based molecules with enhanced performance characteristics will undoubtedly continue to drive scientific advancement.

References

- 1. Turnover Number and Catalytic Efficiency [moodle2.units.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. ora.uniurb.it [ora.uniurb.it]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijecbe.ui.ac.id [ijecbe.ui.ac.id]

- 12. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ossila.com [ossila.com]

- 18. media.neliti.com [media.neliti.com]

- 19. A new fluorescent sensor for the visual detection of anions [researchfeatures.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Technical Guide: 2,2-Dimethyl-N-pyridin-3-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, with a focus on its crystal structure and characterization. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.

Core Data Summary

While a specific InChIKey for this compound was not explicitly found in the public domain literature, the detailed crystallographic data presented herein serves as an unambiguous identifier for the compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing the following parameters.[1][2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 11.2453 (3) Å |

| b | 10.5272 (3) Å |

| c | 17.5339 (6) Å |

| V | 2075.69 (11) ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | Cu Kα |

| Wavelength | 1.54184 Å |

| Absorption Coefficient (μ) | 0.60 mm⁻¹ |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and structural analysis of this compound.

Synthesis of this compound

The title compound was synthesized via the reaction of 3-aminopyridine with pivaloyl chloride.[1]

Materials:

-

3-Aminopyridine

-

Pivaloyl chloride

-

Triethylamine

-

Dichloromethane

Procedure:

-

A solution of 3-aminopyridine and triethylamine in dichloromethane is prepared.

-

The solution is cooled to 273 K (0 °C).

-

Pivaloyl chloride is added to the reaction mixture.

-

The reaction is allowed to proceed for 15 minutes at 273 K.

-

The mixture is then warmed to room temperature and stirred for an additional 2 hours.

-

The resulting product, this compound, is isolated with a reported yield of 73%.[1]

Crystal Structure Determination

Single-crystal X-ray diffraction was employed to determine the molecular structure of the compound.

Data Collection:

-

Instrument: Agilent SuperNova (Dual, Cu at zero, Atlas) diffractometer.[2]

-

Absorption Correction: Multi-scan (CrysAlis PRO; Agilent, 2014).[2]

-

Reflections Collected: 7164.[2]

-

Independent Reflections: 2065.[2]

Refinement:

Data Tables

The following tables summarize the key quantitative data from the crystallographic analysis.

Table 1: Data Collection and Refinement Statistics [1][2]

| Parameter | Value |

| Data Collection | |

| Diffractometer | Agilent SuperNova (Dual, Cu at zero, Atlas) |

| Absorption Correction | Multi-scan |

| T_min | 0.840 |

| T_max | 1.000 |

| Measured Reflections | 7164 |

| Independent Reflections | 2065 |

| Reflections with I > 2σ(I) | 1722 |

| R_int | 0.017 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.127 |

| S | 1.05 |

| Reflections | 2065 |

| Parameters | 153 |

| Restraints | 114 |

| Δρ_max | 0.19 e Å⁻³ |

| Δρ_min | -0.16 e Å⁻³ |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and structural characterization of this compound.

Note: No information regarding the signaling pathways of this compound was identified in the provided search results. The focus of the available literature is on its synthesis and structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the N-Acylation of 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 3-aminopyridine is a fundamental synthetic transformation that yields N-(pyridin-3-yl)amides, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The introduction of an acyl group to the amino function of 3-aminopyridine can significantly modify its physicochemical properties, modulating its biological activity, solubility, and metabolic stability. This document provides detailed experimental procedures and a comparative analysis of various methods for the N-acylation of 3-aminopyridine, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Comparative Data of N-Acylation Methods for 3-Aminopyridine

The selection of an appropriate N-acylation method depends on factors such as the nature of the acylating agent, desired yield, reaction time, and tolerance of other functional groups. Below is a summary of common methods with their respective conditions and outcomes.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | None (Solvent) | Pyridine | Room Temp. | 24 | Not Specified | N/A |

| Acetic Anhydride | None | Solvent-free | Room Temp. | 0.13 | 91 (for p-nitroaniline) | [1] |

| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to Room Temp. | 2-4 | Not Specified for 3-AP | [N/A] |

| Acetyl Chloride | Clay | Solvent-free | Room Temp. | 0.08-0.58 | 69-97 (for various heterocycles) | N/A |

| Benzoyl Chloride | PEG-400 | Water/Neat | Not Specified | 0.25 | ~80 (for amino acids) | [2] |

Note: Data for 3-aminopyridine is limited in some cases; analogous reactions with similar substrates are provided for reference.

Experimental Protocols

Protocol 1: N-Acetylation of 3-Aminopyridine using Acetic Anhydride in Pyridine

This protocol describes a classical method for the N-acetylation of 3-aminopyridine.

Materials:

-

3-Aminopyridine

-

Acetic Anhydride

-

Pyridine

-

Water

-

Diethyl ether

-

Methanol

Procedure:

-

Dissolve 3-aminopyridine (1.0 equivalent) in pyridine (5-10 volumes).

-

To the solution, add acetic anhydride (1.0-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), add water to quench the excess acetic anhydride.

-

Concentrate the reaction mixture under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove pyridine.

-

Recrystallize the crude product from methanol to obtain pure 3-acetamidopyridine.

Protocol 2: Solvent-Free N-Acetylation of 3-Aminopyridine using Acetic Anhydride

This environmentally friendly protocol avoids the use of organic solvents.[1]

Materials:

-

3-Aminopyridine

-

Acetic Anhydride

-

Diethyl ether

Procedure:

-

In a round-bottom flask, add 3-aminopyridine (1.0 equivalent).

-

Add acetic anhydride (1.2 equivalents) to the flask.

-

Stir the mixture at room temperature for approximately 8-10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum.

Protocol 3: N-Benzoylation of 3-Aminopyridine using Benzoyl Chloride

This protocol is a standard procedure for the introduction of a benzoyl group.

Materials:

-

3-Aminopyridine

-

Benzoyl Chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the stirred solution.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow and Signaling Pathways

The general workflow for the N-acylation of 3-aminopyridine can be visualized as a sequence of steps from starting materials to the final purified product. The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbonyl carbon of the acylating agent.

References

Pivaloyl Chloride: A Versatile Acylating Agent in Pharmaceutical Research and Development

Application Notes and Protocols

Pivaloyl chloride, a sterically hindered acylating agent, has emerged as a critical reagent in medicinal chemistry and drug development. Its bulky tert-butyl group confers unique reactivity and stability to molecules, making it an invaluable tool for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes provide an overview of the key uses of pivaloyl chloride, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Applications of Pivaloyl Chloride

Pivaloyl chloride's utility in pharmaceutical synthesis is multifaceted, primarily revolving around its function as a potent acylating agent and a robust protecting group.

-

Synthesis of β-Lactam Antibiotics: Pivaloyl chloride is instrumental in the industrial production of semi-synthetic penicillins, such as ampicillin and amoxicillin, through the Dane salt method. In this process, the amino group of a side-chain acid is first protected as an enamine (a Dane salt). This intermediate is then activated with pivaloyl chloride to form a highly reactive mixed anhydride, which subsequently acylates the 6-aminopenicillanic acid (6-APA) core.[1]

-